molecular formula C15H21F3O2Si B132663 4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone CAS No. 87736-75-2

4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone

Cat. No. B132663
CAS RN: 87736-75-2
M. Wt: 318.41 g/mol
InChI Key: PNTKHPCHUVZRCB-UHFFFAOYSA-N
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Description

4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C15H21F3O2Si . It is a colorless to almost colorless transparent liquid .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyldimethylsilyl (TBDMS) ethers with other reagents . For instance, a sequential one-pot synthesis for the oxidation of primary and secondary TBDMS ethers uses the presence of PhIO or PhI (OAc) 2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyldimethylsilyloxy group attached to a benzyl group, which is further attached to a trifluoroacetyl group . The average mass of the molecule is 318.41 Da .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in the molecule can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Physical And Chemical Properties Analysis

This compound has a boiling point of 145 °C at 0.8 mmHg and a flash point of 148 °C . It has a refractive index of 1.47 and a density of 1.09 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

    • Application Summary : This compound is synthesized via an SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This intermediate then undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .
    • Method : The reaction is carried out in DMF at 80 °C . The intermediate undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .
    • Results : This one-pot process yields 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in a 78% yield .
  • Use in the Synthesis of (+)-Ambruticin, (−)-Laulimalide, (−)-Salinosporamide A, and (+)-Leucascandrolide A

    • Application Summary : (tert-Butyldimethylsilyloxy)acetaldehyde, a similar compound, is used as an important reagent in the total synthesis of these compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol

    • Application Summary : 4-(tert-Butyldimethylsilyloxy)-1-butyne, a similar compound, may be used in the synthesis of these compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Use as a Protecting Group in Organic Synthesis

    • Application Summary : The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for use as a protecting group in organic synthesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol

    • Application Summary : 4-(tert-Butyldimethylsilyloxy)-1-butyne, a similar compound, may be used in the synthesis of these compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Use as a Protecting Group in Organic Synthesis

    • Application Summary : The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for use as a protecting group in organic synthesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .

properties

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTKHPCHUVZRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516857
Record name 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone

CAS RN

87736-75-2
Record name 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the (4-bromobenzyloxy)-(tert.-butyl)-dimethylsilane (24.94 g, 82.8 mmol) in THF (420 mL) at −78° C. was added dropwise a 1.6 M solution of nBuLi in hexane (62 mL, 99.2 mmol) over a 1 h period. After stirring the mixture at the same temperature for 75 min, a solution of N,N-diethyltrifluoroacetamide (19.19 g, 113 nmol) in THF (60 mL) was added dropwise over 1 h. Following the addition the mixture at −78° C. for a further 75 min before the reaction was quenched with an aqueous solution of NH4Cl. Ether was added and the organic layer was extracted 3 times with ether (3×300 mL). The organic layers were combined, dried over Na2SO4 and concentrated in vacuum. The resulting pale yellow liquid was distillated in vacuo to give the 1-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethanone (65%) as a colorless liquid; b.p. 170-180° C. (10 torr), 1H NMR (CDCl3): δ 0.12 (s, (CH3)2Si), 0.96 (s, CH3)3C), 4.83 (s, CH2), 7.50 (d, J=8.2 Hz, C6H4), 8.05 (d, J=8.2 Hz, C6H4); 13C NMR (CDCl3): δ −5.4 (CH3Si), 18.3 (C(CH3)3), 25.8 (C(CH3)3), 64.2 (CH2O), 116.7 (q, J=289.7 Hz, CF3), 126.2 (C6H2), 128.6 (C6H2), 130.2 (C6H2), 150.1, (C6H2), 180.2 (q, J=34.5 Hz, CO).
Quantity
24.94 g
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reactant
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solution
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62 mL
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420 mL
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19.19 g
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60 mL
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